tert-Butyl 2-(dimethoxyphosphoryl)acetate

Catalog No.
S677501
CAS No.
62327-21-3
M.F
C8H17O5P
M. Wt
224.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(dimethoxyphosphoryl)acetate

CAS Number

62327-21-3

Product Name

tert-Butyl 2-(dimethoxyphosphoryl)acetate

IUPAC Name

tert-butyl 2-dimethoxyphosphorylacetate

Molecular Formula

C8H17O5P

Molecular Weight

224.19 g/mol

InChI

InChI=1S/C8H17O5P/c1-8(2,3)13-7(9)6-14(10,11-4)12-5/h6H2,1-5H3

InChI Key

SAZYDWOWLRDDRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CP(=O)(OC)OC

Canonical SMILES

CC(C)(C)OC(=O)CP(=O)(OC)OC
  • Organic Synthesis: The presence of a protected carboxylic acid group (tert-Butyl) and a dimethylphosphonate group suggests tert-Butyl 2-(dimethoxyphosphoryl)acetate could be a useful intermediate for the synthesis of more complex molecules. The tert-Butyl group can be readily removed under acidic conditions, allowing for further manipulation of the carboxylic acid functionality []. Phosphonate groups are known to participate in various organic reactions, making this compound a potential building block for diverse target molecules [].

tert-Butyl 2-(dimethoxyphosphoryl)acetate is an organophosphorus compound characterized by its unique structure, which includes a tert-butyl group, an acetate moiety, and a dimethoxyphosphoryl group. Its molecular formula is C10H21O5P, and it has a molecular weight of 252.24 g/mol. The compound is known for its high solubility in various organic solvents and its potential applications in organic synthesis and medicinal chemistry .

Organophosphates can have a variety of hazards, including:

  • Acute toxicity: Can affect the nervous system, causing respiratory depression in severe cases [].
  • Skin and eye irritation: Can cause irritation or burns [].
Typical of esters and organophosphorus compounds. It can undergo hydrolysis to produce the corresponding acid and alcohol, particularly in the presence of water or acidic conditions. Additionally, it can react with nucleophiles due to the electrophilic nature of the phosphorus atom, leading to the formation of various phosphonates or phosphoric derivatives .

The synthesis of tert-Butyl 2-(dimethoxyphosphoryl)acetate typically involves the reaction of tert-butyl acetate with dimethyl phosphite in the presence of a suitable catalyst. This process allows for the formation of the desired product through nucleophilic substitution reactions. Alternative methods may include variations in reaction conditions or the use of different phosphonating agents to achieve similar compounds .

tert-Butyl 2-(dimethoxyphosphoryl)acetate has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organophosphorus compounds.
  • Medicinal Chemistry: Its unique structure may allow for the development of new pharmaceuticals, particularly in targeting enzyme systems.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

The versatility of this compound makes it a valuable building block in chemical research and industrial applications .

Several compounds exhibit structural similarities to tert-Butyl 2-(dimethoxyphosphoryl)acetate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Diethyl 2-(dimethoxyphosphoryl)acetateEthyl groups instead of tert-butylHigher volatility; different reactivity profile
Methyl 2-(dimethoxyphosphoryl)acetateMethyl group instead of tert-butylMore polar; may exhibit different biological activity
tert-Butyl diethylphosphonoacetateContains diethyl instead of dimethoxyDifferent steric hindrance; varied chemical behavior

tert-Butyl 2-(dimethoxyphosphoryl)acetate is systematically named according to IUPAC guidelines as tert-butyl 2-(dimethoxyphosphoryl)acetate. Its molecular formula, C₈H₁₇O₅P (molecular weight 224.19 g/mol), reflects a structure comprising:

  • A tert-butyl ester group (C(CH₃)₃O−)
  • An acetate backbone (−O−C(O)−CH₂−)
  • A dimethylphosphoryl moiety (−P(O)(OCH₃)₂)

Structural representation:
$$ \text{(CH}3\text{)}3\text{COC(O)CH}2\text{P(O)(OCH}3\text{)}_2 $$

Common synonyms include:

  • tert-Butyl P,P-dimethylphosphonoacetate
  • Dimethyl (Boc-methyl)phosphonate
  • MRIO-005

Key physical properties:

PropertyValueSource
Boiling point86–87°C (0.02 mmHg)
Density1.131 g/mL at 20°C
Refractive index (n_D)1.434

Historical Context in Phosphonate Chemistry

The compound’s significance is rooted in the development of phosphonate chemistry during the mid-20th century. Key milestones include:

  • Michaelis-Arbuzov Reaction (1898–1906): Enabled the synthesis of phosphonates from phosphites and alkyl halides, establishing foundational methodologies later adapted for this compound’s production .
  • Horner-Wadsworth-Emmons Reaction (1958): Leveraged phosphonate-stabilized carbanions for alkene synthesis, with tert-butyl 2-(dimethoxyphosphoryl)acetate becoming a preferred reagent due to its superior stereoselectivity compared to Wittig ylides .
  • Bioactive Molecule Synthesis (1980s–present): Applied in preparing anti-HIV dendrimers and RNA polymerase inhibitors, reflecting the shift toward functionalized phosphonates in medicinal chemistry .

The compound is synthesized via transesterification of trimethyl phosphonoacetate with potassium tert-butoxide, optimizing yield and purity for industrial-scale applications .

Significance in Synthetic Organic Chemistry

tert-Butyl 2-(dimethoxyphosphoryl)acetate addresses three critical challenges in modern synthesis:

Stereocontrolled Alkene Formation

As a Horner-Wadsworth-Emmons reagent, it produces E-alkenes with >90% selectivity in reactions with aldehydes. The mechanism proceeds through:

  • Deprotonation to form a phosphonate carbanion
  • Aldol addition to the carbonyl substrate
  • Oxaphosphetane intermediate elimination

Example reaction:
$$ \text{RCHO} + \text{(CH}3\text{)}3\text{COC(O)CH}2\text{P(O)(OCH}3\text{)}2 \xrightarrow{\text{Base}} \text{RCH=CHCO}2\text{t-Bu} + \text{Byproducts} $$

Synthesis of α,β-Unsaturated Esters

The compound’s acetate group facilitates mild saponification to α,β-unsaturated carboxylic acids, critical intermediates in:

  • Natural product synthesis (e.g., myxopyronin B analogs)
  • Polymer chemistry (e.g., conjugated dienes for photovoltaics)

Modular Functionalization

The phosphoryl group permits diverse transformations:

  • Allylation: Rhodium-catalyzed cyclopropanation for strained ring systems
  • Dendrimer Construction: Phosphonate-terminated polyphosphoesters with antiviral activity
  • Cross-Coupling: Suzuki-Miyaura reactions via in situ boronate formation

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl O,O-dimethylphosphonoacetate

Dates

Modify: 2023-08-15

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